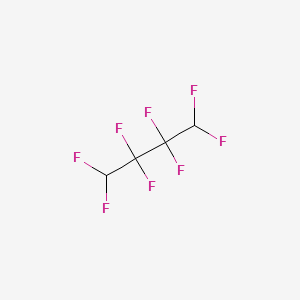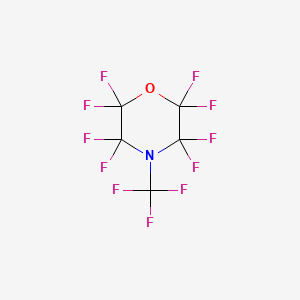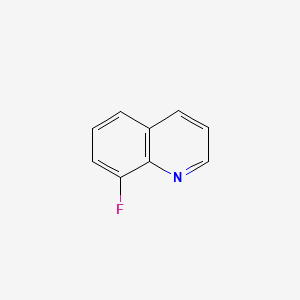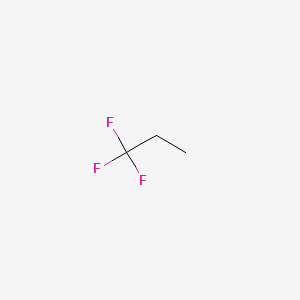
2-Methoxyphenyl isocyanate
概要
説明
2-Methoxyphenyl isocyanate is a chemical compound that has been studied for its unique properties and potential applications in various fields of chemistry. It is related to compounds that have been synthesized and characterized in several research studies, which have explored its behavior in different chemical contexts and its interaction with other substances.
Synthesis Analysis
The synthesis of compounds related to this compound has been reported in the literature. For instance, various 2-aryl-1-(4-methoxyphenyl)-5-(5-tricyanoethenyl-2-thienyl)pyrroles were synthesized, demonstrating the versatility of methoxyphenyl-based compounds in forming organic crystals with metallic luster . Additionally, o-Methoxycarbonyl-phenyl isocyanate, a related compound, was synthesized and reacted with mono-aminoalkyl orthophosphoric and sulfuric acids to yield corresponding esters, showcasing the reactivity of methoxyphenyl isocyanate derivatives .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using IR and Raman spectral measurements. Three conformers of the compound were determined, and the tilt of the isocyanate moiety with respect to the phenyl ring was found to be in broad agreement with parent compounds. The study of its molecular structure is crucial for understanding its reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been explored in various chemical reactions. For example, tris(2-methoxyphenyl)bismuthane, a compound containing the 2-methoxyphenyl moiety, was used as a dehydrating agent and template for the synthesis of macrocyclic diesters, indicating the potential of this compound in facilitating complex organic syntheses . Schiff base compounds involving methoxyphenyl groups have also been synthesized, further demonstrating the chemical versatility of this moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been inferred from spectral data. The stretching mode frequencies of the methyl group in the compound were observed to be lowered, and various Raman modes were intensified, suggesting specific interactions and resonance effects. The study of these properties is essential for predicting the behavior of the compound in different environments and for designing new materials and reactions .
科学的研究の応用
Air Quality Monitoring
2-Methoxyphenyl isocyanate (2-MPI) has been employed in methods for monitoring isocyanates in air, which are known to be harmful to workers. It's used in 1-(2-methoxyphenyl)piperazine (2MP)-impregnated filters for air monitoring. This method has shown effectiveness in the field for both short-term and long-term sampling of isocyanates like toluene diisocyanate (TDI) and isocyanic acid, although it may slightly underestimate the true air concentration for some isocyanates (Sennbro et al., 2004).
Occupational Hygiene and Environmental Health
2-MPI is pivotal in occupational hygiene monitoring. Its derivatives, especially when combined with 1-(2-methoxyphenyl) piperazine, are crucial for detecting isocyanates in various industrial environments. This has significant implications for worker safety, as exposure to isocyanates can cause respiratory issues. The derivatives formed are analyzed using techniques like liquid chromatography and mass spectrometry (Warburton et al., 2005).
Analytical Chemistry
In analytical chemistry, 2-MPI is used as a derivatizing agent for isocyanates. This application is essential in the quantitative and qualitative analysis of isocyanates in air. For instance, 1-(2-methoxyphenyl)piperazine is used as an electrogenic reagent for the determination of aromatic and aliphatic isocyanates in air, showing significantly higher sensitivity than ultraviolet detection methods (Warwick et al., 1981).
Polymer Science
In polymer science, 2-MPI is utilized in the asymmetric polymerization of aromatic isocyanates. This process involves chiral anionic initiators and has led to the development of soluble polymers that show optical activity, a property that is dependent on the helicity of the polymer chain. This research contributes significantly to our understanding of polymer structures and properties (Okamoto et al., 1994).
作用機序
Target of Action
The primary target of 2-Methoxyphenyl isocyanate are organic amines . Organic amines play a crucial role in a variety of biological processes, including neurotransmission and the regulation of physiological pH.
Mode of Action
This compound interacts with its targets (organic amines) through a process known as carbamate bond mediated cappings . This process involves the formation of a chemically stable urea linkage, which is employed for the protection/deprotection of amino groups .
Pharmacokinetics
The compound’s ability to form stable urea linkages suggests that it may have significant bioavailability, as these linkages are resistant to degradation under a variety of conditions .
Result of Action
The primary result of this compound’s action is the protection of amino groups through the formation of stable urea linkages . This can be particularly useful in chemical synthesis, where protecting groups are often used to prevent certain functional groups from reacting.
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water. The urea linkages formed by the compound are stable under acidic, alkaline, and aqueous conditions , which suggests that the compound’s action, efficacy, and stability are relatively robust to changes in the environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-isocyanato-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVCZZADQDCIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061025 | |
| Record name | Benzene, 1-isocyanato-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
700-87-8 | |
| Record name | 2-Methoxyphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isocyanato-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Methoxyphenyl isocyanate interact with its target and what are the downstream effects?
A1: this compound acts as a chemoselective reagent for protecting organic amines. [] This interaction occurs through the formation of a urea bond, effectively "capping" the amine group. [] This protection strategy is particularly useful in multi-step organic synthesis, where the amine group needs to be temporarily masked to prevent unwanted reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


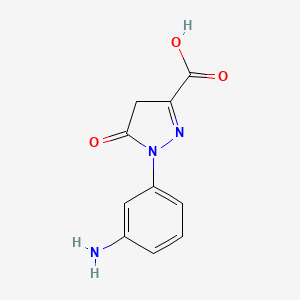
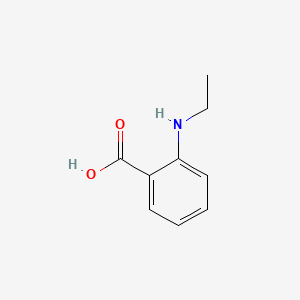
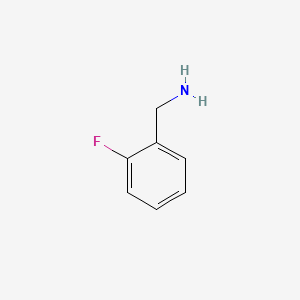
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)


